(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14(26)24-18-7-5-17(6-8-18)23-12-16(11-22)21-25-20(13-28-21)15-3-9-19(27-2)10-4-15/h3-10,12-13,23H,1-2H3,(H,24,26)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPAJDGHRRFPN-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(4-methoxyphenyl)thiazol-2-ylamine with 2-cyano-3-(4-aminophenyl)acrylonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. For instance, a study demonstrated that compounds containing the thiazole ring exhibited significant cytotoxicity against various cancer cell lines, including NIH/3T3 and A549 cells. The compound showed selectivity with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound exhibits activity against both gram-positive and gram-negative bacteria. In a comparative study, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml, indicating moderate antibacterial activity .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives has been explored in various contexts. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on thiazole derivatives reveal that modifications to the thiazole ring and substituents significantly influence biological activity. For example, the presence of electron-donating groups such as methoxy enhances anticancer efficacy, while specific substitutions on the phenyl rings can improve antimicrobial properties .
Case Study 1: Anticancer Efficacy
In a study focused on novel thiazole compounds, several derivatives were synthesized and tested for their anticancer activity against human lung adenocarcinoma cells (A549). Among these, a derivative closely related to this compound exhibited an IC50 value of 23.30 ± 0.35 mM, demonstrating significant cytotoxicity and apoptosis induction compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of various thiazole derivatives against a range of pathogens. The compound was tested alongside established antibiotics and showed promising results against Staphylococcus aureus and Escherichia coli with MIC values indicating potential for development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The cyano group and thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A comparative analysis of key structural analogs is summarized below:
Key Comparative Insights
Electronic and Steric Effects
- The 4-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in AMG 517 . This difference likely enhances the solubility of the target compound while reducing oxidative metabolism.
Pharmacokinetic Properties
- Solubility : The methoxyphenyl group in the target compound likely improves aqueous solubility compared to lipophilic coumarin or trifluoromethyl substituents .
- Metabolic Stability : Methyl or trifluoromethyl groups (e.g., in AMG 517) resist cytochrome P450 oxidation, whereas methoxyphenyl groups may undergo demethylation, necessitating structural optimization .
Research Findings and Implications
- Target Selectivity : The thiazole-acetamide scaffold is versatile, with substituents dictating target specificity. For example, trifluoromethyl groups favor ion channel binding, while methoxyphenyl groups may favor kinase inhibition .
- Synthetic Accessibility: The Z-configuration vinyl group in the target compound may require precise synthetic conditions, increasing complexity compared to non-stereospecific analogs .
Biological Activity
(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and its implications in drug development.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a cyano group, and an acetamide moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent vinylation processes. The following table summarizes key synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Thiazole Formation | Reaction of 4-methoxyphenyl isothiocyanate with α-haloketone under basic conditions. |
| 2 | Knoevenagel Condensation | Vinylation of thiazole derivative with ethyl cyanoacetate. |
| 3 | Coupling | Final coupling with an appropriate amine to yield the target compound. |
Antitumor Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, a lead compound from a related series showed high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action involves induction of apoptosis and autophagy, leading to reduced tumor growth in xenograft models .
Case Study:
In vitro studies indicated that the lead compound displayed an IC50 value of less than 1 µg/mL against chronic myeloid leukemia (CML) cells, highlighting its potential as an effective therapeutic agent .
Antimicrobial Activity
The compound also exhibits promising antibacterial properties. In comparative studies against standard antibiotics, it demonstrated superior biofilm inhibition capabilities at concentrations lower than those required for cefadroxil . This suggests its potential utility in treating biofilm-associated infections.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings from SAR studies indicate that:
- Thiazole Ring: Essential for cytotoxic activity; modifications can enhance potency.
- Cyano Group: Plays a critical role in binding interactions with biological targets.
- Methoxy Substituent: Enhances lipophilicity and cellular uptake, contributing to increased bioactivity .
Pharmacokinetics
Pharmacokinetic evaluations of related compounds suggest favorable absorption and distribution profiles, with some derivatives showing good metabolic stability. These properties are crucial for their development as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide?
The synthesis can be achieved via multi-step condensation reactions. A common approach involves:
- Step 1 : Preparation of the thiazole core by reacting 4-(4-methoxyphenyl)thiazol-2-amine with cyanoacetic acid under reflux in a solvent system (e.g., toluene:water) .
- Step 2 : Condensation of the intermediate with N-(4-aminophenyl)acetamide using a catalyst like triethylamine. This step requires TLC monitoring (hexane:ethyl acetate, 9:1) to track reaction progress .
- Step 3 : Purification via recrystallization (ethanol) or column chromatography .
Q. What characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration) and intermolecular interactions .
- NMR spectroscopy : 1H/13C NMR confirms proton environments and carbon frameworks (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 405.4) .
- IR spectroscopy : Identifies functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
Q. What safety protocols should be followed during handling?
- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15+ minutes and consult a physician .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
Q. How can the condensation reaction yield be optimized for the vinyl-amino intermediate?
Q. How to resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. halogen groups) and evaluate antimicrobial/anticancer activity .
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds to minimize variability .
- Computational modeling : Dock the compound into target proteins (e.g., EGFR kinase) to predict binding modes and validate with experimental IC50 values .
Q. What mechanistic insights explain the bioactivity of this compound’s thiazole and cyano motifs?
- Thiazole ring : Coordinates with metal ions in enzyme active sites (e.g., bacterial dihydrofolate reductase), disrupting folate synthesis .
- Cyano group : Acts as a hydrogen-bond acceptor, enhancing binding to residues like Asp in proteases .
- Methoxyphenyl group : Improves lipophilicity, aiding membrane permeability (logP ~2.8 predicted via PubChem data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
